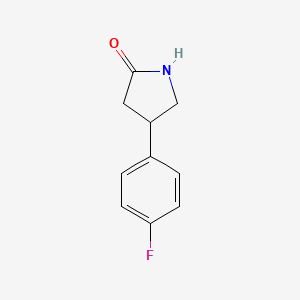

4-(4-Fluorophenyl)pyrrolidin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYWLZCHCBUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413506 | |

| Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264122-82-9 | |

| Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrrolidin 2 One Scaffold: a Privileged Structure in Medicinal Chemistry

The pyrrolidin-2-one, also known as a γ-lactam, is a five-membered heterocyclic ring structure that is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical agents. sigmaaldrich.comresearchgate.netsigmaaldrich.comnih.govnih.gov The versatility of the pyrrolidin-2-one core allows it to serve as a foundational framework for the development of drugs targeting a diverse range of diseases. sigmaaldrich.comresearchgate.netsigmaaldrich.comnih.govnih.gov

The significance of this scaffold lies in several key features. Its three-dimensional, non-planar structure enables it to present substituents in specific spatial orientations, which is crucial for precise interactions with biological targets such as enzymes and receptors. sigmaaldrich.comresearchgate.net Furthermore, the pyrrolidin-2-one ring can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties to optimize for biological activity and pharmacokinetic profiles. sigmaaldrich.com This adaptability has led to the incorporation of the pyrrolidin-2-one motif in compounds developed for conditions affecting the central nervous system, as well as for anti-inflammatory, and antimicrobial applications. mdpi.comthieme-connect.de

The Strategic Role of Fluorine in Pharmaceutical Design

The introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance their therapeutic potential. mdpi.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior. mdpi.com

One of the primary benefits of fluorination is the improvement of a compound's metabolic stability. The carbon-fluorine bond is exceptionally stable and resistant to enzymatic cleavage, which can prevent or slow down the metabolic breakdown of a drug in the body. This can lead to a longer duration of action and improved bioavailability. Additionally, the incorporation of fluorine can alter the lipophilicity of a molecule, which affects its ability to cross cell membranes and reach its target site. The electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which can in turn affect how the molecule binds to its biological target. thieme-connect.de It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the significant role of this element in drug design.

Positioning 4 4 Fluorophenyl Pyrrolidin 2 One in Its Structural Class

Established Reaction Pathways for Pyrrolidin-2-one Core Formation

The construction of the five-membered lactam ring of pyrrolidin-2-one is a cornerstone of these synthetic endeavors. Key strategies include intramolecular cyclization reactions and multi-step sequences that methodically build the heterocyclic system.

Cyclization Reactions for Pyrrolidin-2-one Ring Construction

Intramolecular cyclization represents a direct and efficient approach to the pyrrolidin-2-one core. One prominent method involves the cyclization of γ-amino acids or their ester derivatives. orgsyn.orgnih.gov For instance, the reduction of a γ-nitro ester, which can be formed through a Michael addition, leads to a γ-amino ester that readily undergoes spontaneous or acid-catalyzed cyclization to the corresponding lactam.

Another powerful strategy is the [3+2] cycloaddition reaction, which can rapidly generate the five-membered ring system. orgsyn.org These reactions often involve the use of azomethine ylides reacting with suitable dipolarophiles. While highly effective, the specific application to form a 4-arylpyrrolidin-2-one requires careful selection of precursors.

A notable and direct method for synthesizing a 4-arylpyrrolidin-2-one, such as the phenyl analog of the target compound, is the aza-Baeyer-Villiger rearrangement of a 3-arylcyclobutanone. buchler-gmbh.com This reaction provides a direct route to the 4-substituted lactam from a readily accessible cyclic ketone.

A versatile approach involves the Michael addition of a nucleophile to an appropriate acceptor, followed by cyclization. For the synthesis of this compound, a key starting material is (E)-1-fluoro-4-(2-nitrovinyl)benzene. The Michael addition of a malonate ester to this nitroalkene, often facilitated by a base, yields a nitro-diester intermediate. Subsequent reductive cyclization of the nitro group to an amine, followed by lactam formation and decarboxylation, affords the target molecule. aip.org

| Cyclization Strategy | Key Precursors | General Reaction Conditions | Advantages | Reference(s) |

| Cyclization of γ-amino esters | γ-nitro esters | Reduction (e.g., H₂, Pd/C), followed by heating or acid catalysis. | Utilizes readily available starting materials. | orgsyn.orgnih.gov |

| [3+2] Cycloaddition | Azomethine ylides and dipolarophiles | Often catalyzed by metal salts (e.g., Ag₂CO₃). | Rapid construction of the heterocyclic ring. | orgsyn.org |

| Aza-Baeyer-Villiger Rearrangement | 3-Arylcyclobutanones | Reaction with a nitrating agent (e.g., O-(diphenylphosphinyl)hydroxylamine). | Direct synthesis of 4-arylpyrrolidin-2-ones. | buchler-gmbh.com |

| Michael Addition and Cyclization | α,β-Unsaturated nitro compounds and malonate esters | Base-catalyzed Michael addition, followed by reduction and cyclization. | High versatility and control over substitution. | aip.org |

Multi-step Syntheses Involving Nucleophilic Substitution and Ester Hydrolysis

More linear, multi-step synthetic routes offer a high degree of control and are widely employed. A common approach begins with the nucleophilic substitution of a suitable starting material to introduce the nitrogen atom and part of the carbon backbone. For example, a commercially available cyclopropane (B1198618) derivative can undergo a multi-step transformation involving nucleophilic substitution and ester hydrolysis to yield a precursor that can be further elaborated into the desired pyrrolidinone. purdue.edu

Reductive amination of γ-keto acids or their esters is another powerful multi-step strategy. purdue.eduhelsinki.fi In this approach, a 4-oxo-4-arylbutanoic acid derivative reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). The initially formed imine or enamine undergoes in situ reduction and subsequent cyclization to yield the 4-arylpyrrolidin-2-one.

Introduction of the 4-Fluorophenyl Moiety

The incorporation of the 4-fluorophenyl group is a critical aspect of the synthesis, as this substituent significantly influences the compound's properties.

Strategies for ortho-, meta-, and para-Fluorophenyl Incorporation

The position of the fluorine atom on the phenyl ring is determined by the choice of the starting material. For the synthesis of this compound, a precursor already containing the 4-fluorophenyl group is typically used. For example, the synthesis can start from 4-fluorobenzaldehyde, which can be converted into (E)-1-fluoro-4-(2-nitrovinyl)benzene. This ensures the para-positioning of the fluorine atom.

To obtain the ortho- or meta-isomers, the corresponding ortho- or meta-fluorinated benzaldehydes would be used as the starting point for the synthetic sequence. The directing effects of substituents in electrophilic aromatic substitution are well-understood, but in these targeted syntheses, the regiochemistry is typically controlled by the pre-functionalized starting material.

Influence of Fluorine on Reaction Kinetics and Selectivity

The presence of a fluorine atom, particularly in the para-position of the phenyl ring, can influence the kinetics and selectivity of the synthetic reactions. Fluorine is a highly electronegative atom, which imparts a significant inductive electron-withdrawing effect (-I). This can affect the reactivity of the aromatic ring and adjacent functional groups. For instance, in the Michael addition to (E)-1-fluoro-4-(2-nitrovinyl)benzene, the electron-withdrawing nature of the 4-fluorophenyl group can enhance the electrophilicity of the β-carbon of the nitroalkene, potentially accelerating the rate of the nucleophilic attack.

Stereoselective Synthesis Approaches

The development of stereoselective methods to control the chirality at the C4 position of the pyrrolidinone ring is of significant interest. Asymmetric synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through several strategies, primarily involving the use of chiral catalysts or auxiliaries.

One of the most effective methods for establishing the stereocenter is through an enantioselective Michael addition. aip.org The use of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can facilitate the addition of a nucleophile to an α,β-unsaturated acceptor with high enantioselectivity. aip.orgpurdue.edu For instance, the Michael addition of dimethyl malonate to (E)-1-fluoro-4-(2-nitrovinyl)benzene can be catalyzed by a chiral thiourea (B124793) derivative of a cinchona alkaloid to produce the corresponding adduct with high enantiomeric excess. aip.org This chiral intermediate can then be converted to the enantiomerically enriched this compound.

Another approach involves the stereoselective reduction of a prochiral precursor. For example, the hydrogenation of a 4-(4-fluorophenyl)-1H-pyrrol-2(5H)-one intermediate using a chiral catalyst can lead to the formation of one enantiomer of the target molecule in excess. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity in such reductions.

| Stereoselective Approach | Chiral Source/Catalyst | Key Transformation | Typical Outcome | Reference(s) |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., cinchona alkaloid derivatives) | Addition of a malonate to a nitroalkene | High enantiomeric excess in the Michael adduct | aip.org |

| Stereoselective Reduction | Chiral metal catalysts (e.g., Rh- or Ru-based) | Hydrogenation of a C=C double bond in a pyrrolinone precursor | High diastereoselectivity and/or enantioselectivity | |

| Asymmetric [3+2] Cycloaddition | Chiral ligands with metal catalysts | Reaction of a chiral azomethine ylide with a dipolarophile | Control over multiple stereocenters | orgsyn.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a robust strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate. It directs the reaction to favor the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of substituted pyrrolidinones, auxiliaries derived from amino acids or other readily available chiral sources are common. For instance, (S)-5-(Trityloxymethyl)pyrrolidin-2-one has been effectively used as a recyclable chiral auxiliary in asymmetric Diels-Alder reactions to create complex cycloadducts with high diastereofacial selectivity. rsc.org Another approach involves using chiral oxazolidinones or sultams, such as Oppolzer's camphorsultam, which can be acylated and then subjected to conjugate addition or alkylation to set the stereocenter at the 4-position of a future pyrrolidinone ring. researchgate.net

The general sequence for such a synthesis involves:

Attachment of the chiral auxiliary to a precursor molecule.

A diastereoselective reaction, such as Michael addition of a nucleophile to an α,β-unsaturated system, to introduce the desired substituent (e.g., the 4-fluorophenyl group) at the 4-position.

Cyclization to form the pyrrolidinone ring.

Removal of the chiral auxiliary to yield the final product.

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| (S)-5-(Trityloxymethyl)pyrrolidin-2-one | Diels-Alder Reaction | Excellent | rsc.org |

| Oxazolidinones (Evans auxiliaries) | Michael Addition, Alkylation | >90% | researchgate.net |

| Camphorsultam (Oppolzer's auxiliary) | Conjugate Addition | >95% | researchgate.net |

Asymmetric Catalysis in Pyrrolidin-2-one Derivatization

Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries, as it requires only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral heterocycles.

For the derivatization of pyrrolidin-2-ones, proline and its derivatives are often used as catalysts. They can activate substrates by forming transient chiral enamines or iminium ions. A key strategy for synthesizing 4-substituted pyrrolidinones is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated γ-lactams.

Another powerful method is the asymmetric [3+2] cycloaddition. This reaction involves the combination of a 1,3-dipole with a dipolarophile to construct the five-membered pyrrolidine (B122466) ring in a highly stereocontrolled manner. For example, azomethine ylides (the 1,3-dipole), generated in situ from an amino acid, can react with an activated alkene, such as a derivative of 4-fluorocinnamic acid, in the presence of a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) to yield highly functionalized pyrrolidines. researchgate.net These can then be converted to the desired this compound.

Table 2: Asymmetric Catalytic Systems for Pyrrolidine Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Proline Derivatives | Michael Addition | Forms chiral enamines; high enantioselectivity. | nih.gov |

| Diarylprolinol Silyl Ethers | Aldol & Michael Reactions | Widely used for aldehyde/ketone functionalization. | nih.gov |

| Chiral Phosphoric Acids | Cycloadditions | Brønsted acid catalysis; activates electrophiles. | researchgate.net |

Novel Synthetic Protocols

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. Continuous flow and photochemistry represent two such innovative frontiers applicable to the synthesis of this compound.

Continuous Flow Methodologies

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater scalability and automation. mdpi.comnih.gov

A potential continuous flow synthesis of this compound could be adapted from established routes. For example, a process could involve the Michael addition of a nitrogen-based nucleophile to ethyl 4-fluorocinnamate, followed by an in-line cyclization and purification.

A hypothetical multi-stage flow process could be designed as follows:

Stage 1 (Michael Addition): A solution of ethyl 4-fluorocinnamate and a protected amine (e.g., benzylamine) are pumped into a heated reactor coil to facilitate the conjugate addition.

Stage 2 (Deprotection/Cyclization): The output stream is mixed with a reagent stream for deprotection (e.g., H₂ with a Pd/C catalyst cartridge for hydrogenolysis), which then flows through another heated coil to induce intramolecular cyclization to the lactam.

Stage 3 (Workup/Purification): The stream undergoes liquid-liquid extraction in a membrane separator, followed by continuous crystallization or chromatography to isolate the pure product.

This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Handling of large quantities of hazardous materials. | Small reactor volumes minimize risk. |

| Heat Transfer | Often inefficient, leading to hotspots. | High surface-area-to-volume ratio allows for superior control. |

| Scalability | Difficult; often requires re-optimization. | Achieved by running the system for longer durations. |

| Reproducibility | Can vary between batches. | High, due to precise process control. |

Photoinduced Organocatalyzed Cyclization Methods

Visible-light photoredox catalysis has become a powerful tool for green and efficient chemical synthesis. A notable application is the photoinduced organocatalyzed three-component cyclization for producing pyrrolidin-2-ones. rsc.org

This method involves the reaction of a styrene, a tertiary α-bromoalkyl ester, and a primary amine in a microchannel reactor under visible light irradiation. For the synthesis of this compound, the specific substrates would be 4-fluorostyrene, an appropriate α-bromo ester, and an amine. The reaction is typically catalyzed by an organic photosensitizer, such as Eosin Y, avoiding the need for metal catalysts. rsc.org

The proposed mechanism involves the photocatalyst absorbing visible light and initiating a single-electron transfer (SET) process. This generates radical intermediates that participate in a cascade of reactions, including addition and cyclization, ultimately forming the pyrrolidin-2-one ring. The use of a microreactor enhances the efficiency of the photochemical process by ensuring uniform light penetration. rsc.org

Table 4: Data from Photoinduced Cyclization for Pyrrolidin-2-one Synthesis

| Styrene Derivative | Amine | Yield (%) | Reference |

|---|---|---|---|

| Styrene | Benzylamine | 89% | rsc.org |

| 4-Chlorostyrene | Benzylamine | 85% | rsc.org |

| 4-Fluorostyrene | Isopropylamine | 82% | rsc.org |

| 4-Methylstyrene | Cyclohexylamine | 91% | rsc.org |

Data adapted from a study on the general method, illustrating its applicability to substituted styrenes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) for Elucidating Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling patterns (J) provide information about adjacent protons.

The aromatic protons on the fluorophenyl group typically appear as a multiplet in the range of δ 7.29-7.04 ppm. The proton attached to the nitrogen (NH) of the pyrrolidinone ring is observed as a broad singlet around δ 7.65 ppm. The protons of the pyrrolidinone ring itself show characteristic shifts and couplings. The proton at the C4 position (CH) resonates around δ 3.75-3.65 ppm as a multiplet. The two protons at the C3 position (CH2) appear as multiplets around δ 2.85-2.78 ppm and δ 2.59-2.52 ppm. The protons at the C5 position (CH2) are observed as a multiplet in the region of δ 3.51-3.41 ppm.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| NH | ~7.65 | br s |

| Ar-H | 7.29-7.04 | m |

| CH (C4) | 3.75-3.65 | m |

| CH2 (C3) | 2.85-2.78 | m |

| CH2 (C3) | 2.59-2.52 | m |

| CH2 (C5) | 3.51-3.41 | m |

Data is an approximation based on typical values and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. The carbonyl carbon (C=O) of the pyrrolidinone ring is typically observed as a downfield signal around δ 175.5 ppm. The aromatic carbons show signals in the range of δ 115.8 to 162.0 ppm, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling. The carbon at the C4 position of the pyrrolidinone ring appears around δ 42.5 ppm, while the carbons at the C3 and C5 positions are found at approximately δ 38.9 ppm and δ 48.7 ppm, respectively.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C=O (C2) | ~175.5 |

| Ar-C (C-F) | ~162.0 (d, ¹JCF = 245 Hz) |

| Ar-C | ~138.1 |

| Ar-CH | ~128.3 (d, ³JCF = 8 Hz) |

| Ar-CH | ~115.8 (d, ²JCF = 21 Hz) |

| C5 | ~48.7 |

| C4 | ~42.5 |

| C3 | ~38.9 |

Data is an approximation based on typical values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and J represents the coupling constant.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Assessment

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for directly observing the fluorine atom in this compound. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this fluorine signal provides information about its electronic environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the pyrrolidinone ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the fluorophenyl group and the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the lactam ring. The N-H stretching vibration of the amide will appear as a band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed in the range of 2850-3100 cm⁻¹. The C-F stretching vibration will give rise to a strong absorption in the region of 1150-1250 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3200-3300 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2950 |

| C=O Stretch (Lactam) | ~1680-1700 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-F Stretch | ~1150-1250 |

Data is an approximation based on typical values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern provides structural information by showing how the molecule breaks apart. Common fragmentation pathways may include the loss of small molecules like CO or parts of the pyrrolidinone ring, as well as cleavage of the bond between the phenyl group and the pyrrolidinone ring. The presence of the fluorine atom will be evident in the isotopic pattern of fluorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental formula of a compound with high accuracy. For this compound, with the chemical formula C₁₀H₁₀FNO, the theoretical monoisotopic mass is 179.07465 Da. uni.luuni.lu HRMS analysis measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental composition from the exact mass, distinguishing it from other compounds with the same nominal mass. nfdi4chem.de The high resolution is critical for confirming the identity of the compound in complex mixtures or when verifying the outcome of a chemical synthesis. nih.govchemrxiv.orgnih.gov

Predicted HRMS data for various adducts of this compound are presented below, showcasing the precision of this technique. uni.lu

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₁FNO⁺ | 180.08193 |

| [M+Na]⁺ | C₁₀H₁₀FNNaO⁺ | 202.06387 |

| [M+K]⁺ | C₁₀H₁₀FKNO⁺ | 218.03781 |

| [M+NH₄]⁺ | C₁₀H₁₄FN₂O⁺ | 197.10847 |

| [M-H]⁻ | C₁₀H₉FNO⁻ | 178.06737 |

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.govrsc.org The ions generated via ESI are then introduced into the mass analyzer for m/z measurement. researchgate.net The process is gentle, preserving the molecular structure while imparting a charge, which is a prerequisite for mass spectrometric analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In a typical GC-MS analysis, the compound is first vaporized and passed through a capillary column, where it is separated from other components in a mixture based on its boiling point and interactions with the column's stationary phase. nih.gov Upon elution from the column, the separated compound enters the mass spectrometer, where it is ionized (usually by electron impact, EI) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, serves as a chemical fingerprint for identification. nih.gov While specific retention times depend on the analytical conditions, GC-MS is invaluable for separating isomers and confirming the purity of this compound.

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is an essential tool for the definitive structural elucidation of a molecule. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound (m/z 180.08), is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic fragment ions (product ions). nih.gov The fragmentation pattern provides a roadmap of the molecule's structure.

For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments. Key fragmentation pathways would include:

Cleavage of the C-N bond and C-C bonds within the pyrrolidinone ring.

Loss of the carbonyl group as carbon monoxide (CO).

Fragmentation involving the fluorophenyl substituent.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion | Possible Neutral Loss |

| 180.08 | Ion of 4-fluoro-styrene | Pyrrolidin-2-one ring fragment |

| 180.08 | Ion of fluorophenyl group | Pyrrolidinone ring |

| 180.08 | [M+H-CO]⁺ | Carbon Monoxide |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. jhu.edu

Single Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. jhu.edu This crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map of the unit cell. From this map, the precise positions of each atom can be determined, yielding accurate bond lengths, bond angles, and torsional angles. nih.govku.ac.ke This provides an unambiguous depiction of the molecule's conformation in the solid state. For this compound, this analysis would reveal the puckering of the five-membered pyrrolidinone ring and the relative orientation of the 4-fluorophenyl substituent. nih.gov

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The structure of this compound contains a secondary amide (lactam) functionality, which features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In the crystalline state, these functional groups are expected to participate in intermolecular hydrogen bonding. ku.ac.ke X-ray diffraction analysis would precisely map these interactions, revealing whether the molecules form chains, dimers, or more complex three-dimensional networks. nih.govmdpi.com For instance, it is common for lactam molecules to form centrosymmetric dimers via N-H···O=C hydrogen bonds. researchgate.net Understanding these non-covalent interactions is crucial as they govern the crystal packing and influence physical properties such as melting point and solubility. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the primary chromophore is the 4-fluorophenyl group. This aromatic ring is expected to exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* electronic transitions. The presence of the fluorine substituent may cause a slight shift in the absorption maxima compared to an unsubstituted phenyl ring.

Additionally, the carbonyl group (C=O) of the lactam ring possesses a chromophore capable of a weaker, often symmetry-forbidden, n → π* transition. This absorption band usually appears at a longer wavelength than the π → π* transitions and has a much lower intensity. The solvent used for the analysis can influence the position of these absorption bands. A complete UV-Vis spectrum would provide a characteristic electronic fingerprint of the molecule.

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl Pyrrolidin 2 One and Its Derivatives

Impact of Pyrrolidin-2-one Core Modifications on Biological Activity

The pyrrolidin-2-one core is a fundamental component for the biological activity of this class of compounds. Alterations to this five-membered lactam ring can significantly impact pharmacological properties. Studies have shown that the integrity of the pyrrolidin-2-one ring is often essential for activity. For instance, in a series of inhibitors of the aldo-keto reductase enzyme AKR1C3, variations in the position or electronic nature of the pyrrolidin-2-one ring led to a severe diminishment of activity. nih.gov

Furthermore, the stereochemistry of the pyrrolidin-2-one core plays a critical role. The spatial arrangement of substituents on the ring can dictate the molecule's interaction with its biological target. For example, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine (B122466) ring has been found to be preferable over the trans-orientation in certain classes of compounds. acs.org

Expansion of the pyrrolidin-2-one ring to a six-membered piperidine (B6355638) ring has been shown to reduce potency in some cases, such as in analogs of α-pyrrolidinovalerophenone (α-PVP), where a 10-fold decrease in activity at the dopamine (B1211576) transporter was observed. acs.org This suggests that the specific conformation and size of the five-membered lactam are optimal for binding to certain targets.

Role of Fluorophenyl Substituent Position and Modification on Potency

The 4-fluorophenyl group is a key feature of the parent compound, and its modification has been a focal point of SAR studies. The position of the fluorine atom on the phenyl ring, as well as its replacement with other substituents, can dramatically alter biological activity.

In a series of pyrrolidine sulfonamides, the presence of fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency compared to the unsubstituted phenyl ring. acs.org Specifically, a para-fluoro substituent on a 3-phenyl ring was found to improve EC50 values in a class of RORγt inverse agonists. acs.org

Conversely, the position of the fluorine atom can be critical. While a para-fluoro substituent is often beneficial, a meta-fluoro substituent has been reported to decrease the yield in the synthesis of certain 2-substituted pyrrolidines, which could indirectly impact its availability for biological testing. acs.org In a study of substituted benzylthioquinolinium iodides, the para-chloro substituted analog was the most potent among all substituted analogs against three pathogenic fungi, suggesting that for some targets, other halogens at the para position may also confer high activity. drugs.ie

The replacement of the fluorine atom with other groups has also been explored. For example, in a series of 2-aminopentanophenones, a 3,4-dichlorophenyl substituent resulted in one of the most potent DAT/NET selective compounds. nih.gov This highlights that while the 4-fluoro substituent is a good starting point, other substitution patterns on the phenyl ring can lead to enhanced potency.

Investigation of Substituents at N-1 Position of Pyrrolidin-2-one Ring

The nitrogen atom at the N-1 position of the pyrrolidin-2-one ring is a common site for introducing structural diversity, and substituents at this position can profoundly influence the pharmacological profile of the resulting analogs. A wide range of alkyl, aryl, and acyl groups, as well as more complex side chains, have been investigated.

Studies have shown that N-substitution is often crucial for activity. For instance, in a class of RORγt inverse agonists, pyrrolidines with an unsubstituted nitrogen were found to be weak agonists compared to their tertiary amine counterparts. acs.org The nature of the N-1 substituent can also dictate the selectivity of the compound for different biological targets.

In the context of LRRK2 inhibitors, the introduction of a (2R)-2-methylpyrrolidin-1-yl group at the 6-position of a pyrrolo[2,3-d]pyrimidine core led to a significant increase in potency, demonstrating a "magic methyl" effect. uni.lu This underscores the importance of even small alkyl substituents on a nitrogen-linked pyrrolidine ring.

The introduction of larger, more complex moieties at the N-1 position is a common strategy to link the 4-(4-fluorophenyl)pyrrolidin-2-one pharmacophore to other functional groups or targeting moieties. These modifications are further explored in the context of side chain and linker variations.

Effects of Side Chain and Linker Variations on Pharmacological Profile

The attachment of various side chains and linkers to the N-1 position of the this compound ring has been extensively explored to modulate the pharmacological profile, improve potency, and introduce additional functionalities. The length, composition, and flexibility of these linkers are critical determinants of biological activity.

The concept of a linker is particularly relevant in the design of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras), where the pyrrolidin-2-one moiety might bind to a target protein, and the linker connects it to a ligand for an E3 ubiquitin ligase. In such cases, the length of the linker is critical for inducing effective protein degradation, with optimal linker lengths varying depending on the specific target and E3 ligase pair. epa.gov

In a series of insecticidal tralopyril (B44070) derivatives, a longer linker chain between a glutamic acid promoiety and the active ingredient was found to decrease insecticidal activity. nih.gov This suggests that an optimal linker length exists for transporter recognition and subsequent biological action.

The chemical nature of the linker is also important. The introduction of heteroatoms, such as oxygen, within the linker can drastically alter the properties of the molecule. For example, the replacement of a ketone with an ester in the side chain of certain CCR2 inhibitors led to a significant drop in affinity for both CCR1 and CCR2 receptors. nih.gov

Biological Activities and Mechanistic Investigations of 4 4 Fluorophenyl Pyrrolidin 2 One

Central Nervous System (CNS) Activities

Comprehensive searches of scientific literature did not yield specific studies on the nootropic, cognitive-enhancing, anticonvulsant, or direct acetylcholinesterase inhibitory effects of 4-(4-Fluorophenyl)pyrrolidin-2-one. While the broader class of pyrrolidinone derivatives has been investigated for various CNS activities, data directly pertaining to the 4-(4-fluorophenyl) substituted analog in these specific areas is not available in the reviewed literature.

Nootropic and Cognitive-Enhancing Effects

There is currently no available scientific literature that specifically investigates or reports on the nootropic or cognitive-enhancing effects of this compound.

Anticonvulsant Properties

No studies were found that specifically evaluate the anticonvulsant properties of this compound. Research on anticonvulsant activities has been conducted on other pyrrolidine-2,5-dione derivatives, which are structurally distinct from the compound . sigmaaldrich.com

Influence on Neurotransmitter Systems (e.g., Acetylcholinesterase Inhibition)

There is no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of acetylcholinesterase. Studies on acetylcholinesterase inhibition have focused on other, structurally different, heterocyclic compounds. nih.govuni.lu

Cardiovascular System Activities

Research into the cardiovascular effects of pyrrolidin-2-one derivatives has shown more definitive results, with several studies indicating potential antiarrhythmic and antihypertensive actions, often linked to their interaction with adrenoceptors.

Antiarrhythmic Action

Derivatives of pyrrolidin-2-one have demonstrated notable antiarrhythmic properties. These effects are often attributed to their ability to act as α1-adrenoceptor antagonists. The blockade of α1-adrenoceptors is considered a beneficial mechanism for restoring normal heart rhythm, particularly in arrhythmias induced by adrenaline. nih.govnih.gov While not specifically focused on this compound, studies on related compounds have shown efficacy in models of adrenaline-induced arrhythmia. nih.govnih.govdrugs.ie Some derivatives have also shown activity in barium chloride-induced arrhythmia models. drugs.ie The antiarrhythmic effect of certain pyrrolidin-2-one derivatives is suggested to be linked to both their adrenolytic and antioxidant properties. drugs.ie

It is important to note that the effectiveness of these compounds can vary depending on the specific type of arrhythmia. For instance, one studied pyrrolidin-2-one derivative was effective in adrenaline-induced arrhythmia but not in aconitine- or calcium chloride-induced models. nih.govnih.gov

Antihypertensive Effects

The potential for pyrrolidin-2-one derivatives to act as antihypertensive agents has been a subject of investigation. The primary mechanism underlying the hypotensive activity of these compounds is believed to be their α-adrenoceptor blocking properties. Research has indicated that some of these derivatives exhibit a stronger antagonist potency for the α1D-adrenoceptor subtype compared to the α1B-subtype. In addition to α-adrenoceptor blockade, some compounds in this class may also contribute to vasodilation through the enhancement of nitric oxide (NO) production.

Anti-infective Properties

Antibacterial Activity

There is no specific information available in the reviewed scientific literature concerning the antibacterial activity of this compound.

Research into other compounds containing a pyrrolidin-2-one core has shown some potential for antibacterial effects. For example, certain 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have demonstrated moderate activity against various bacteria. nih.gov Similarly, some pyrrolidinyl-substituted phloroglucinols have been found to possess antibacterial properties against Gram-positive bacteria. researchgate.net Additionally, a structurally related compound, 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one, has been reported to exhibit antibacterial activity against Staphylococcus aureus. nih.gov However, these are different molecules, and their activities cannot be extrapolated to this compound.

Antifungal Activity (e.g., against Candida albicans)

Specific studies on the antifungal activity of this compound against Candida albicans or other fungal species have not been identified in the available scientific literature.

In the broader context of related chemical structures, a compound named 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one has been evaluated for its antifungal properties and showed activity against C. albicans. nih.gov It is crucial to note that this is a structurally different molecule, and therefore, its biological activity is not indicative of the properties of this compound. Other studies have focused on different classes of compounds, such as 5-fluorouridine, for their anti-Candida activity, but these are not structurally related to the compound . nih.govnih.gov

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

There is no information in the scientific literature to suggest that this compound has been investigated as an inhibitor of dihydrofolate reductase (DHFR). DHFR inhibitors are a known class of therapeutic agents used in cancer and infectious diseases, but research has focused on other chemical scaffolds. wikipedia.orgnih.gov

Other Relevant Enzyme Targets

No studies were found in the reviewed literature that have explored the inhibitory activity of this compound against other specific enzyme targets. While research exists on the enzyme inhibitory profiles of various nitrogen-containing heterocyclic compounds, there is no data directly pertaining to this compound.

Analgesic and Anti-inflammatory Properties

While direct studies on the analgesic and anti-inflammatory properties of this compound are not extensively available in the public domain, research on structurally related compounds provides valuable insights into the potential of this chemical class. The pyrrolidin-2-one ring and the 4-aryl substitution are key features that contribute to these activities in other molecular frameworks.

Derivatives of various heterocyclic systems containing a phenyl group, sometimes with fluorine substitution, have demonstrated notable analgesic and anti-inflammatory effects. For instance, certain pyrazoline derivatives have been shown to possess significant analgesic and anti-inflammatory properties. nih.gov In one study, pyrazoline compounds were synthesized and evaluated, with some members of the series exhibiting more effective analgesic activity than standard drugs. nih.gov Similarly, a series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives displayed higher analgesic and anti-inflammatory activities than acetylsalicylic acid and indomethacin, respectively, in experimental models.

In the context of pyrrolidin-2-one derivatives, research has often focused on their anticonvulsant and nootropic (cognitive-enhancing) effects. researchgate.netnih.govresearchgate.net However, inflammation is a key process in many neurological conditions, suggesting a potential overlap in mechanisms. For example, a study on 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines, which feature a fluorophenyl group, reported good analgesic and excellent anti-inflammatory activities for some of its analogs. ijpcbs.com Specifically, compounds with a fluoro substituent at the para and meta positions of the phenyl ring showed good analgesic activity. ijpcbs.com This highlights the potential contribution of the 4-fluorophenyl moiety to the biological activity.

Table 1: Analgesic and Anti-inflammatory Activity of Selected Heterocyclic Compounds

| Compound Class | Specific Derivative(s) | Observed Activity | Reference |

| Pyrazolines | IVa, Vd | Effective analgesic agents | nih.gov |

| Pyrazolines | IVc, IVd, Ve | Most effective anti-inflammatory agents | nih.gov |

| 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines | Compounds 1c, 1f | Good analgesic activity | ijpcbs.com |

| 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines | Compounds 1a, 1j | Excellent anti-inflammatory activity | ijpcbs.com |

Antiproliferative and Cytotoxic Effects

The pyrrolidin-2-one scaffold is a constituent of several compounds with demonstrated antiproliferative and cytotoxic activities against various cancer cell lines. While specific data for this compound is limited, studies on related 4-aryl-pyrrolidin-2-one derivatives suggest potential in this area.

For example, a series of helicid–pyrrolidine (B122466) 2-one analogues were synthesized and showed high anticancer effects against the human SKOV3 ovarian cancer cell line. Another study on synthesized pyrazoline derivatives reported that compounds IVa and IVb exhibited the highest cytotoxicity of 80% at a concentration of 200 μg/mL against Ehrlich Ascites Carcinoma (EAC) tumor cell lines. nih.gov

Furthermore, research on other heterocyclic compounds containing the 4-fluorophenyl group has shown significant antiproliferative activity. Thienopyrimidine derivatives, which are bioisosteres of purines, have been investigated as cytotoxic agents. nih.gov In one study, a thieno[2,3-d]pyrimidine (B153573) derivative (compound 2) with a 4-fluorophenyl substitution demonstrated a potent antiproliferative effect against the MCF-7 breast cancer cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

Table 2: Cytotoxic and Antiproliferative Activity of Selected Pyrrolidinone Analogs and Other Heterocyclic Compounds

| Compound Class | Cell Line | Activity | Reference |

| Helici–pyrrolidine 2-one analogues | SKOV3 (ovarian cancer) | High anticancer effect | |

| Pyrazolines (IVa, IVb) | EAC (ascites carcinoma) | 80% cytotoxicity at 200 μg/mL | nih.gov |

| Thieno[2,3-d]pyrimidine (compound 2) | MCF-7 (breast cancer) | IC50 = 4.3 ± 0.11 µg/mL | nih.gov |

Modulation of Ion Channels (e.g., Voltage-Gated Sodium and Calcium Channels)

Voltage-gated sodium (NaV) and calcium (CaV) channels are crucial for neuronal excitability and are important targets for various therapeutic agents. nih.govnih.govfsu.edued.ac.uk The pyrrolidin-2-one nucleus is a core component of several compounds that modulate ion channel activity.

Research on other classes of compounds has shown that the 4-fluorophenyl moiety can be a key feature for ion channel modulation. A study on novel arylpiperazines bearing a pyrrolidin-2-one fragment found that compounds with two fluorine atoms in the 2 and 4 positions of the phenyl ring significantly decreased systolic and diastolic blood pressure, an effect that can be linked to the modulation of ion channels involved in vascular tone. nih.gov

Computational Chemistry and in Silico Studies of 4 4 Fluorophenyl Pyrrolidin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

No specific studies detailing the molecular docking of 4-(4-Fluorophenyl)pyrrolidin-2-one with receptor proteins such as AChE, Dihydrofolate reductase (DHFR), or Murine double minute 2 (MDM2) were found. Therefore, analysis of its binding mode and the prediction of binding affinities (Kᵢ, IC₅₀) for these targets is not possible at this time.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

There is a lack of published research on molecular dynamics simulations performed on this compound. As a result, information regarding the stability of its complex with any protein over time, as well as its conformational changes and energetic landscapes, is unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically developed for or including this compound as part of the training or test set could be identified in the current body of scientific literature.

2D and 3D-QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are categorized as 2D-QSAR, which uses topological descriptors, or 3D-QSAR, which considers the three-dimensional conformations of molecules. nih.gov

The development of a QSAR model for this compound would begin with a dataset of structurally similar pyrrolidinone derivatives with experimentally determined biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the series. For a 2D-QSAR model, these descriptors might include molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov For a 3D-QSAR model, fields such as steric and electrostatic potentials are calculated around the aligned molecules.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that correlates the descriptors with biological activity. nih.govnih.gov The predictive power of the resulting model is rigorously validated using internal and external validation techniques. Once validated, such a model could be used to predict the activity of novel compounds like this compound.

Table 1: Illustrative 2D Descriptors for a Hypothetical Pyrrolidinone Analogue Series

| Compound | Molecular Weight ( g/mol ) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| This compound | 179.19 | 1.1 | 1 | 1 | 29.1 |

| 4-Phenylpyrrolidin-2-one | 161.20 | 1.0 | 1 | 1 | 29.1 |

| 4-(4-Chlorophenyl)pyrrolidin-2-one | 195.65 | 1.6 | 1 | 1 | 29.1 |

| 4-(4-Methylphenyl)pyrrolidin-2-one | 175.23 | 1.4 | 1 | 1 | 29.1 |

Note: Data is illustrative for QSAR model development purposes. XlogP for the title compound is a predicted value. uni.lu

Prediction of Biological Activities Based on Structural Descriptors

For instance, a hypothetical 2D-QSAR equation might take the form:

pIC₅₀ = β₀ + β₁(XlogP) + β₂(Polar Surface Area) + ... + βₙ(Descriptorₙ)

By calculating the values of these descriptors for this compound and inputting them into the equation, a predicted activity (e.g., pIC₅₀) can be obtained. This prediction helps prioritize the compound for synthesis and experimental testing if the predicted activity is promising. The contribution of the fluorine atom, for example, can be assessed through its influence on electronic descriptors, which in turn affects the predicted biological response.

Table 2: Hypothetical QSAR Model and Predicted Activity

| Descriptor | Value for this compound | Hypothetical Coefficient (β) | Contribution to Activity |

| (Intercept) | 1.0 | 4.50 | 4.50 |

| XlogP | 1.1 | 0.25 | 0.275 |

| Molar Refractivity | 46.5 | -0.05 | -2.325 |

| Predicted pIC₅₀ | 2.45 |

Note: This table is a hypothetical example to illustrate the prediction process.

Theoretical Spectroscopic Calculations (e.g., DFT for NMR, IR)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to compute the electronic structure of molecules. ajchem-a.com It can be applied to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. researchgate.netmdpi.com

To perform these calculations for this compound, its molecular geometry is first optimized using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). ajchem-a.com Following optimization, the vibrational frequencies are calculated, which correspond to the peaks in an IR spectrum. Similarly, NMR shielding constants can be calculated and then converted to chemical shifts (δ) by referencing a standard like tetramethylsilane (B1202638) (TMS). rsc.org These theoretical spectra are invaluable for confirming the identity and purity of a synthesized sample by comparing the calculated peak positions with experimental data. ajchem-a.com

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Functional Group | Vibration/Proton | Predicted Wavenumber (cm⁻¹, DFT) | Typical Experimental IR Range (cm⁻¹) | Predicted Chemical Shift (ppm, DFT) | Typical Experimental ¹H-NMR Range (ppm) |

| N-H | Stretch | ~3350 | 3300-3500 | ~7.5 | 7.0-8.5 (amide) |

| C=O (Amide) | Stretch | ~1690 | 1650-1700 | - | - |

| Aromatic C-H | Stretch | ~3050 | 3000-3100 | - | - |

| Aromatic C=C | Stretch | ~1600, ~1510 | 1450-1600 | - | - |

| Aromatic Ring | Protons | - | - | ~7.1-7.4 | 7.0-7.5 |

| CH (α to phenyl) | Proton | - | - | ~3.6 | 3.5-4.0 |

| CH₂ (β to C=O) | Protons | - | - | ~2.5 | 2.3-2.7 |

| CH₂ (α to C=O) | Protons | - | - | ~3.3 | 3.1-3.5 |

Note: Predicted values are illustrative based on typical DFT calculation outcomes for similar structures.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (AR). nih.govnih.gov

For this compound, a pharmacophore model could be generated if it is part of a series of active compounds. The model would identify the key interaction points, such as the amide proton (HBD), the carbonyl oxygen (HBA), and the fluorophenyl group (aromatic/hydrophobic feature).

Once a pharmacophore model is validated, it can be used as a 3D query for virtual screening of large chemical databases. researchgate.net This process rapidly identifies other structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target, accelerating the discovery of new potential lead compounds. nih.gov

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Role in Binding |

| Hydrogen Bond Donor (HBD) | Amide N-H | Forms hydrogen bond with an acceptor on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms hydrogen bond with a donor on the receptor. |

| Aromatic Ring (AR) | Fluorophenyl Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (H) | Pyrrolidinone & Phenyl Rings | Occupies a hydrophobic pocket in the binding site. |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly assessed through ADME properties. In silico ADME prediction is a critical step in early drug discovery to flag compounds with potential liabilities, such as poor absorption or rapid metabolism, thereby reducing late-stage failures. researchgate.netfrontiersin.org

Various computational models and software can predict the ADME properties of this compound. These predictions are based on its structure and physicochemical properties. Key parameters include lipophilicity (LogP), aqueous solubility, permeability through biological membranes (e.g., Caco-2 permeability), plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov For example, a compound's ability to cross the blood-brain barrier (BBB) is a crucial prediction for potential central nervous system (CNS) agents.

Table 5: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Aqueous Solubility | Moderately Soluble | Favorable for absorption. |

| Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good membrane permeability. |

| Distribution | ||

| XlogP | 1.1 | Optimal lipophilicity for drug-likeness. uni.lu |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |

Note: This table contains representative data from computational ADME prediction tools and is for illustrative purposes.

Preclinical Pharmacological Investigations of 4 4 Fluorophenyl Pyrrolidin 2 One and Its Analogues

In Vivo Efficacy Models for Specific Biological Activities

While direct preclinical studies on the in vivo efficacy of 4-(4-fluorophenyl)pyrrolidin-2-one are not extensively detailed in publicly available research, the broader class of pyrrolidin-2-one derivatives has been subject to significant investigation for various biological activities. These studies on analogues provide a foundational understanding of the potential therapeutic applications of this chemical scaffold.

Animal Models for CNS Disorders (e.g., Seizure Models)

Analogues of this compound have demonstrated notable effects in animal models of central nervous system (CNS) disorders, particularly epilepsy. For instance, the compound 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), which shares a fluorinated phenyl group, was identified as a potential anti-seizure agent. nih.govnih.gov In studies using zebrafish and mouse models with chemically-induced seizures, GM-90432 treatment effectively reduced seizure-like behaviors. nih.gov Further investigation in a pentylenetetrazole (PTZ)-induced epileptic seizure model in zebrafish revealed that GM-90432 may exert its neuroprotective effects by modulating neurotransmitter and neurosteroid levels. nih.gov Specifically, it was observed to upregulate 5-hydroxytryptamine and downregulate gamma-aminobutyric acid (GABA) in brain tissue. nih.gov

Another area of CNS research has focused on pyrovalerone analogues, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. These compounds have been evaluated as monoamine uptake inhibitors. nih.gov They have shown to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with less activity at the serotonin (B10506) transporter (SERT). nih.gov This selective inhibition of dopamine and norepinephrine reuptake is a key mechanism for many therapeutic agents targeting CNS conditions. nih.gov

Models for Cardiovascular Diseases (e.g., Arrhythmia Models)

The cardiovascular effects of pyrrolidin-2-one derivatives have been explored, particularly their potential as antiarrhythmic agents. Studies on novel arylpiperazine alkyl derivatives of salicylamide, which incorporate a pyrrolidin-2-one structure, have shown prophylactic antiarrhythmic activity in adrenaline-induced arrhythmia models in rats. These compounds exhibited a high to moderate affinity for α1-adrenoceptors, suggesting that their antiarrhythmic effects may be related to their adrenolytic properties.

Similarly, the compound 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers have been tested for antiarrhythmic and hypotensive activities. The racemic mixture and its S-enantiomer were found to significantly decrease blood pressure and possess antiarrhythmic properties, which were also linked to their adrenolytic effects.

A specific pyrrolidin-2-one derivative, S-75 (1-(4-(4-(2-chlorophenyl)piperazin-1-yl)butyl)pyrrolidin-2-one hydrochloride), has demonstrated both prophylactic and therapeutic antiarrhythmic activity in a model of adrenaline-induced arrhythmia. nih.gov However, it was not found to be effective in arrhythmia models induced by aconitine (B1665448) or calcium chloride, nor in a post-reperfusion model of arrhythmia. nih.gov This suggests that the anti-inflammatory properties, which are crucial in post-reperfusion arrhythmia, may be lacking in this particular analogue. nih.gov

Pharmacokinetic Profiling in Preclinical Species

Absorption and Distribution Studies

Pharmacokinetic studies of related compounds have been conducted in various preclinical species. For example, a complex MET kinase inhibitor, GNE-A, which contains a fluorophenyl group, showed variable oral bioavailability across different species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov This compound exhibited high plasma protein binding (96.7-99.0%) and did not preferentially distribute into red blood cells. nih.gov

Another compound, GM-90432, was found to effectively penetrate the blood-brain barrier and distribute into the brain, which is a crucial characteristic for CNS-active agents. nih.gov For the dipeptidyl peptidase IV inhibitor PF-00734200, which has a pyrrolidine (B122466) ring, absorption was rapid in rats, dogs, and humans, with maximum plasma concentrations reached within an hour. researchgate.net

Metabolism and Excretion Pathways

The metabolism and excretion of pyrrolidin-2-one analogues involve several pathways. For PF-00734200, the majority of the radioactive dose was recovered in the urine of dogs and humans, while in rats, it was predominantly found in the feces. researchgate.net This indicates species-specific differences in the primary route of elimination. The data suggest that this compound is eliminated through both metabolism and renal clearance. researchgate.net

Identification of Active and Inactive Metabolites

For PF-00734200, the parent drug constituted a large portion of the circulating radioactivity in rats (79.9%), dogs (80.2%), and humans (94.4%). researchgate.net The major metabolic pathway identified was hydroxylation of the pyrimidine (B1678525) ring, a reaction catalyzed by CYP2D6 and CYP3A4 enzymes. researchgate.net Other metabolic transformations included amide hydrolysis and N-dealkylation. researchgate.net Phase II metabolism involved glucuronidation and glucosidation. researchgate.net

Role in Medicinal Chemistry and Drug Discovery

4-(4-Fluorophenyl)pyrrolidin-2-one as a Privileged Scaffold for Drug Development

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for developing novel drugs. nih.gov The pyrrolidine (B122466) ring is considered one of the most important nitrogen-containing heterocyclic scaffolds in pharmaceutical sciences. nih.gov Its non-planar, sp³-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov This feature is critical for achieving high-affinity and selective interactions with biological targets. nih.gov

The pyrrolidin-2-one (or γ-lactam) structure is a key derivative of the pyrrolidine core and is found in numerous natural and synthetic compounds with diverse biological activities, including antibacterial, anticancer, and anticonvulsant properties. researchgate.net The introduction of a 4-fluorophenyl group at the 4-position of the pyrrolidin-2-one ring, creating this compound, further enhances its utility. The phenyl group provides a site for crucial interactions, such as pi-stacking, with protein targets, while the fluorine atom can significantly modulate properties like metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles. This specific combination of a proven scaffold with a functionally important substituent makes this compound an attractive and privileged structure for the development of new therapeutic agents.

Contribution to the Understanding of Structure-Function Relationships in Pyrrolidin-2-one Derivatives

The study of derivatives based on the this compound scaffold is instrumental in elucidating structure-activity relationships (SAR). SAR studies investigate how specific structural modifications to a molecule affect its biological activity, providing a roadmap for optimizing lead compounds.

For instance, research on polysubstituted pyrroles, which share structural similarities, has shown that a 4-fluorophenyl group is a key feature for inhibiting efflux pumps like P-glycoprotein (P-gp) and Staphylococcus aureus Nor A. nih.gov The position and nature of substituents on the pyrrolidine ring are critical. Studies on galloyl pyrrolidine derivatives as anti-tumor agents revealed that introducing longer, more flexible side chains at the C(4) position of the pyrrolidine ring leads to higher activity against gelatinase enzymes. nih.gov

The presence and position of the fluorine atom on the phenyl ring are also crucial. In the development of MDM2 inhibitors, a 3-chloro-2-fluorophenyl group attached to the pyrrolidine core was found to be optimal for high binding affinity. nih.gov Similarly, studies on pyrrolidine sulfonamide derivatives as antidiabetic agents showed that a 4-trifluorophenyl substitution resulted in the best inhibition of the DPP-IV enzyme. nih.gov These examples underscore how systematic modifications of the this compound scaffold, by altering substituents on either the pyrrolidine ring or the phenyl group, provide deep insights into the molecular interactions required for specific biological effects.

Table 1: Research Findings on Pyrrolidin-2-one Derivatives

| Compound Series | Target | Key Structural Feature | Finding | Source |

|---|---|---|---|---|

| Galloyl Pyrrolidine Derivatives | Gelatinase (MMP-2, -9) | (2S,4S)-4-(3-(3,4-dimethoxyphenyl)acrylamido)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)pyrrolidine-2-carboxamide | Demonstrated the most potent activity with an IC50 of 0.9 nM, highlighting the importance of the side chain at the C(4) position. | nih.gov |

| Pyrrolidine Sulfonamide Derivatives | DPP-IV Enzyme | 4-Trifluorophenyl substitution | Exhibited the best inhibition with an IC50 of 11.32 ± 1.59 μM, showing the impact of phenyl ring substitution on activity. | nih.gov |

| Spirooxindole-Pyrrolidine Derivatives | MDM2 | 4'-(3-chloro-2-fluorophenyl) group | Led to a compound with very high affinity (Ki < 1 nM) for the MDM2 protein. | nih.gov |

Implications for Designing Novel Therapeutics

The insights gained from SAR studies on this compound and related structures have significant implications for the rational design of new drugs. This scaffold has served as a foundation for developing inhibitors for a range of therapeutic targets.

Anticancer Agents: The pyrrolidin-2-one core is a key component in the design of potent anticancer agents. For example, derivatives have been developed as inhibitors of Murine Double Minute 2 (MDM2), a protein that regulates the tumor suppressor p53. nih.gov The spirooxindole class of MDM2 inhibitors, which incorporates a substituted pyrrolidine ring, has led to orally active compounds that are now in clinical trials. nih.gov Furthermore, other pyrrolidin-2-one derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. nih.gov

CNS Disorders: The pyrrolidin-2-one ring is central to a class of reversible inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurodegenerative diseases. researchgate.net Structure-based design starting from a piperazinyl pyrrolidin-2-one core led to potent and selective inhibitors with therapeutic potential for CNS disorders. researchgate.net

Anti-inflammatory and Antioxidant Agents: New classes of 2-pyrrolidinone (B116388) derivatives have been designed and synthesized to act as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov Additionally, other derivatives have been developed as multifunctional agents for Alzheimer's disease, exhibiting neuroprotective, antioxidant, and anti-inflammatory properties. nih.gov

The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target, paving the way for next-generation drugs. nih.gov

Formation and Detection as an Impurity in Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical molecules, intermediates or side-products structurally related to the main compound can appear as impurities. This compound, or its derivatives, can potentially form as an impurity during the production of active pharmaceutical ingredients (APIs) that contain this scaffold.

The presence of impurities, even in small amounts, is a critical concern in drug manufacturing as they can affect the safety and efficacy of the final product. A particular analytical challenge arises in the case of fluorinated compounds. The formation of a de-fluorinated version of a drug substance is a known issue in pharmaceutical development. researchgate.net For example, in the synthesis of the NK1 receptor antagonist casopitant (B1241461) mesylate, a de-fluorinated impurity was identified. researchgate.net The separation and quantification of a fluorinated compound from its non-fluorinated analogue can be difficult with standard chromatographic methods like reverse-phase HPLC. researchgate.net

Therefore, specialized analytical techniques are required for detection and control. Orthogonal methods, such as a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are often employed. researchgate.net Specifically, ¹⁹F NMR can be a powerful tool for identifying and semi-quantifying fluorinated impurities and their non-fluorinated counterparts. researchgate.net Developing a robust control strategy based on these advanced analytical methods is essential to ensure the purity and safety of any API derived from or related to the this compound scaffold.

Future Research Directions and Therapeutic Potential

The this compound scaffold continues to hold significant promise for future drug discovery efforts. Its proven value as a privileged structure provides a solid foundation for further exploration and innovation.

Future research is likely to focus on several key areas:

Multi-Target Drug Design: There is a growing interest in developing single molecules that can modulate multiple biological targets simultaneously, which can be more effective for complex diseases like cancer or Alzheimer's. nih.govmdpi.com The versatility of the pyrrolidin-2-one scaffold makes it an ideal candidate for designing such multi-target agents. nih.gov

Exploring New Biological Targets: While derivatives have been successful in areas like oncology and neurology, the scaffold's potential against other target classes, such as those for infectious diseases or metabolic disorders, remains an area for further investigation. For example, pyrrolidine derivatives have already shown potential as antibacterial agents by inhibiting enzymes like DNA gyrase. nih.gov

Scaffold Optimization and Bioisosteric Replacement: Further fine-tuning of the scaffold is an ongoing effort. This includes exploring different substitution patterns on both the pyrrolidine ring and the phenyl group to enhance properties like blood-brain barrier permeability for CNS targets or to improve selectivity and reduce off-target effects. nih.gov Bioisosteric replacement, where a part of the molecule is swapped with a structurally similar but electronically different group, could also lead to compounds with novel activity profiles. mdpi.com

Advanced Drug Delivery Systems: Incorporating the this compound motif into novel drug delivery systems or conjugating it to targeting moieties could enhance its therapeutic efficacy and reduce systemic exposure.

By continuing to leverage the unique chemical properties of this scaffold and applying modern drug design strategies, researchers can unlock its full therapeutic potential to address a wide range of unmet medical needs.

Q & A

Basic: What synthetic routes are available for 4-(4-Fluorophenyl)pyrrolidin-2-one, and how can reaction yields be optimized?

Answer:

The compound is commonly synthesized via nucleophilic substitution. Two primary routes are:

- Route 1: Reaction of 2-pyrrolidinone with 4-fluoroiodobenzene, achieving ~85% yield using polar aprotic solvents (e.g., DMF) and catalytic CuI under reflux .

- Route 2: Coupling with 4-bromofluorobenzene, yielding ~59% under similar conditions. Lower yields here may arise from slower reaction kinetics with bromine vs. iodine.

Optimization Strategies:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Screen palladium-based catalysts (e.g., Pd(OAc)₂) for bromo-substrate activation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Basic: How can NMR spectroscopy validate the structural integrity of this compound?

Answer:

Key NMR signals for structural confirmation:

- ¹H NMR (CDCl₃):

- δ 7.2–7.4 ppm (multiplet, 4H, aromatic F-substituted phenyl).

- δ 3.5–3.7 ppm (triplet, 2H, pyrrolidinone N-CH₂).

- δ 2.3–2.6 ppm (multiplet, 4H, pyrrolidinone ring protons).

- ¹³C NMR:

- δ 175–178 ppm (C=O of pyrrolidinone).

- δ 162–165 ppm (C-F coupling, J ≈ 245 Hz).

Methodological Note:

- Compare experimental data with literature spectra (e.g., Figure 27 in ).

- Use DEPT-135 to distinguish CH₃/CH₂/CH groups in complex mixtures .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous stereochemical assignment. For example:

- Procedure:

Case Study:

- The crystal structure of 3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile ( ) confirmed dihedral angles (<10° deviation) between the fluorophenyl and pyrrolidinone moieties.